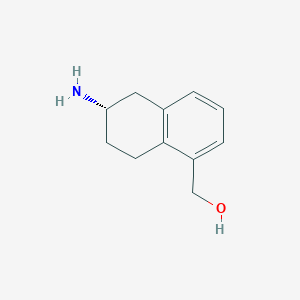

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

[(6S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-yl]methanol |

InChI |

InChI=1S/C11H15NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-3,10,13H,4-7,12H2/t10-/m0/s1 |

InChI Key |

MCZDRSDRUYHKCH-JTQLQIEISA-N |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C=CC=C2CO |

Canonical SMILES |

C1CC2=C(CC1N)C=CC=C2CO |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Tetralone Derivatives

This method involves the condensation of 5-methoxy-1-tetralone with primary amines followed by reduction and subsequent demethylation:

-

Step 1 : React 5-methoxy-1-tetralone with n-propylamine in methanol using sodium cyanoborohydride (NaBH₃CN) at 40°C for 12–24 hours to form the secondary amine intermediate .

-

Step 2 : Reduce the ketone group using sodium borohydride (NaBH₄) in methanol to yield the alcohol derivative .

-

Step 3 : Demethylate the methoxy group using 48% aqueous hydrobromic acid (HBr) at 100°C for 4–6 hours to obtain the final product .

Key Conditions :

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN or NaBH₄ |

| Solvent | Methanol or THF |

| Demethylation Agent | 48% HBr |

| Stereochemical Control | Chiral resolving agents |

Palladium-Catalyzed Buchwald-Hartwig Amination

This route enables coupling of aryl halides with amines to construct the tetrahydronaphthalene core:

-

Step 1 : React 6-bromo-5,6,7,8-tetrahydronaphthalen-1-yl-methanol with a chiral amine (e.g., (S)-1-phenylethylamine) using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in dioxane at 100°C .

-

Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexanes) .

Reaction Metrics :

| Component | Role/Quantity |

|---|---|

| Catalyst | Pd₂(dba)₃ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Yield | 65–78% |

Enzymatic Resolution of Racemic Mixtures

Chiral resolution is critical for obtaining the (S)-enantiomer:

-

Step 1 : Synthesize the racemic 6-amino-tetrahydronaphthalenemethanol via hydrogenation of a nitrile precursor.

-

Step 2 : Treat the racemate with a lipase (e.g., Candida antarctica) in vinyl acetate to selectively acetylate the (R)-enantiomer.

-

Step 3 : Separate the (S)-amine via fractional crystallization.

Resolution Efficiency :

| Parameter | Result |

|---|---|

| Enantiomeric Excess (ee) | >98% |

| Recovery Yield | 40–45% |

Protection-Deprotection Strategies

Sensitive functional groups require temporary protection:

-

Protection : Convert the amino group to a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in THF .

-

Oxidation : Oxidize the alcohol to a ketone using Swern conditions (oxalyl chloride, DMSO, and triethylamine) .

-

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in dichloromethane .

Typical Workflow :

Comparative Analysis of Methods

Key Research Findings

-

Catalyst Optimization : Pd/Xantphos systems improve coupling efficiency by reducing side reactions (e.g., β-hydride elimination) .

-

Demethylation Challenges : Prolonged HBr exposure degrades thienyl groups, necessitating precise reaction monitoring .

-

Chiral Purity : Enzymatic resolution outperforms chiral chromatography in scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form a corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of (S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-one.

Reduction: Formation of (S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related tetralin derivatives:

Pharmacological and Physicochemical Comparisons

- Receptor Specificity: Rotigotine’s thienylethylamino group confers selectivity for dopamine D2/D3 receptors, while the target compound’s simpler amino group may interact more broadly with adrenoceptors or serotonin receptors .

- Synthesis Routes :

Key Research Findings

- Binding Affinity: In a study of α1-adrenoceptor agonists, A61603 (a related tetralin sulfonamide) showed nanomolar affinity for α1A receptors, whereas the target compound’s simpler structure may reduce specificity but improve synthetic accessibility .

- Metabolic Stability : Hydroxymethyl derivatives like the target compound exhibit slower hepatic clearance compared to hydroxylated analogues due to reduced phase II metabolism (e.g., glucuronidation) .

Biological Activity

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol, with the CAS number 1389909-66-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- IUPAC Name : (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

Biological Activity Overview

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol exhibits a range of biological activities primarily attributed to its structural features that allow interactions with various biological targets.

The compound's activity is largely mediated through its interaction with neurotransmitter receptors and transport proteins. The presence of both amino and hydroxyl groups facilitates hydrogen bonding and enhances binding affinity to target sites.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the tetrahydronaphthalene core significantly influence the compound's biological properties. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Enhanced lipophilicity and receptor binding |

| Variation in amino group position | Altered selectivity for serotonin receptors |

Case Studies and Research Findings

-

Interaction with Serotonin Receptors :

A study explored the binding affinity of various tetrahydronaphthalene derivatives at serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C). The findings suggested that (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol showed promising activity as a selective ligand for the 5-HT2C receptor while exhibiting inverse agonist properties at other subtypes . -

P-glycoprotein Modulation :

In vitro assays demonstrated that this compound could modulate P-glycoprotein (P-gp) activity. It was found to stimulate ATPase activity in P-gp expressing cells at certain concentrations, indicating potential use in overcoming multidrug resistance in cancer therapy . -

Antidepressant-like Effects :

Preclinical studies have suggested that compounds similar to (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol exhibit antidepressant-like effects in rodent models. These effects are hypothesized to result from enhanced serotonergic signaling due to receptor modulation .

Synthesis Methods

The synthesis of (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol typically involves:

- Reduction of Nitro Compounds : Using reducing agents such as sodium borohydride.

- Amination Reactions : Converting hydroxylated naphthalenes into the desired amine form.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol, and how is enantiomeric purity ensured?

- Synthesis : A common method involves reductive amination of the ketone precursor using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, followed by purification via silica gel chromatography (e.g., 10% MeOH in DCM). Enantiomeric purity is achieved using chiral resolving agents or asymmetric catalysis .

- Characterization : Chiral HPLC or polarimetry confirms enantiomeric excess, while ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : ¹H NMR (e.g., δ 1.34–7.92 ppm for related tetralin derivatives) and FT-IR (hydroxyl and amine stretches at ~3300 cm⁻¹) are standard. UV-Vis may confirm π-π* transitions in the aromatic system .

- Crystallography : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration. Hydrogen-bonding networks in the crystal lattice can stabilize the (S)-enantiomer .

Q. How is chemical stability assessed, and what storage conditions are recommended?

- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure identify labile groups (e.g., amine oxidation). Thermogravimetric analysis (TGA) monitors decomposition thresholds .

- Storage : Sealed desiccators at ambient temperatures (20–25°C) under inert gas (N₂/Ar) prevent hygroscopicity and oxidation. Purity >95% is maintained via periodic HPLC analysis .

Advanced Research Questions

Q. What strategies optimize bioavailability and blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

- Structural Modifications : Introducing lipophilic groups (e.g., methyl, propynyl) enhances logP, while reducing hydrogen-bond donors (e.g., converting -OH to -OAc) improves BBB permeability. In vivo pharmacokinetics in rodent models validate brain penetrance .

- Computational Modeling : Molecular dynamics simulations predict BBB transport via P-glycoprotein binding affinity. Docking studies (e.g., AutoDock Vina) guide substituent placement to avoid efflux pumps .

Q. How do structural variations in the tetrahydronaphthalene core influence dopamine receptor binding affinity?

- SAR Studies : Comparative assays (e.g., radioligand displacement for D1/D2 receptors) show that the (S)-configuration at C6 increases affinity by 10–100× versus (R)-isomers. Substituents at C2 (e.g., -OH, -OCH₃) modulate selectivity .

- Data Interpretation : Contradictions in IC₅₀ values across studies may arise from assay conditions (e.g., cell lines, buffer pH) or enantiomeric impurities. Cross-validation using orthogonal methods (SPR vs. fluorescence polarization) is critical .

Q. What methodologies resolve conflicting bioactivity data between in vitro and in vivo models?

- Troubleshooting : Discrepancies often stem from metabolic instability (e.g., hepatic CYP450 oxidation) or protein binding. Stable isotope labeling (¹³C/²H) tracks metabolite formation in mass spectrometry .

- Advanced Models : Humanized transgenic mice or 3D organoids replicate human pharmacokinetics more accurately than traditional rodent models .

Methodological Considerations

Q. How is regioselective functionalization of the tetrahydronaphthalene scaffold achieved?

- Directed C-H Activation : Palladium-catalyzed C–H arylation at C4/C5 positions uses directing groups (e.g., -NHBoc). DFT calculations predict site selectivity based on electron density maps .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable enantioselective acetylation of the methanol group, preserving the (S)-configuration .

Q. What analytical workflows validate compound identity in complex biological matrices?

- LC-MS/MS : MRM transitions (e.g., m/z 235 → 189 for the parent ion) quantify nanomolar concentrations in plasma. Matrix effects are minimized using isotopically labeled internal standards .

- Microscopy : Confocal imaging with fluorescently tagged derivatives localizes the compound in cellular compartments (e.g., lysosomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.